4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
- 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Comparison:
- This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with chlorine or fluorine.
- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide has similar properties but is less reactive in nucleophilic substitution reactions compared to the bromo derivative.
- 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide is more stable and less reactive, making it suitable for applications requiring high chemical stability.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKBNOLTPSXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332532 | |
Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-43-5 | |
Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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